

Application Note and Protocol: Preparation of Rapamycin Stock Solution for Cell Culture

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Compound of Interest

Compound Name: G 1593

Cat. No.: B066387

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound widely utilized in biomedical research for its potent and specific inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.^[1] mTOR acts as a central regulator of cell growth, proliferation, metabolism, and survival.^{[1][2]} Rapamycin exerts its function by first forming a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).^{[1][2][3][4]} This rapamycin-FKBP12 complex then binds directly to and allosterically inhibits mTOR Complex 1 (mTORC1).^{[1][2]} The inhibition of mTORC1 signaling leads to the dephosphorylation and inactivation of downstream effectors such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis, cell cycle arrest in the G1 phase, and induction of autophagy.^{[2][3][4]}

Given its profound effects on fundamental cellular processes, rapamycin is an invaluable tool in cell culture experiments for studying cancer, immunology, neurodegenerative diseases, and aging. Accurate and reproducible experimental outcomes hinge on the correct preparation, storage, and application of rapamycin solutions. This document provides a detailed protocol for preparing rapamycin stock and working solutions for use in cell culture.

Data Presentation: Quantitative Summary

For reliable and consistent results, it is critical to adhere to the following quantitative parameters for handling rapamycin.

Table 1: Physical and Chemical Properties of Rapamycin

Parameter	Value	Source
Molecular Formula	<chem>C51H79NO13</chem>	[3]
Molecular Weight	914.17 g/mol	[1][2][3]
CAS Number	53123-88-9	[2][3]
Appearance	Powder / Crystalline Solid	[5]

Table 2: Solubility and Storage of Rapamycin

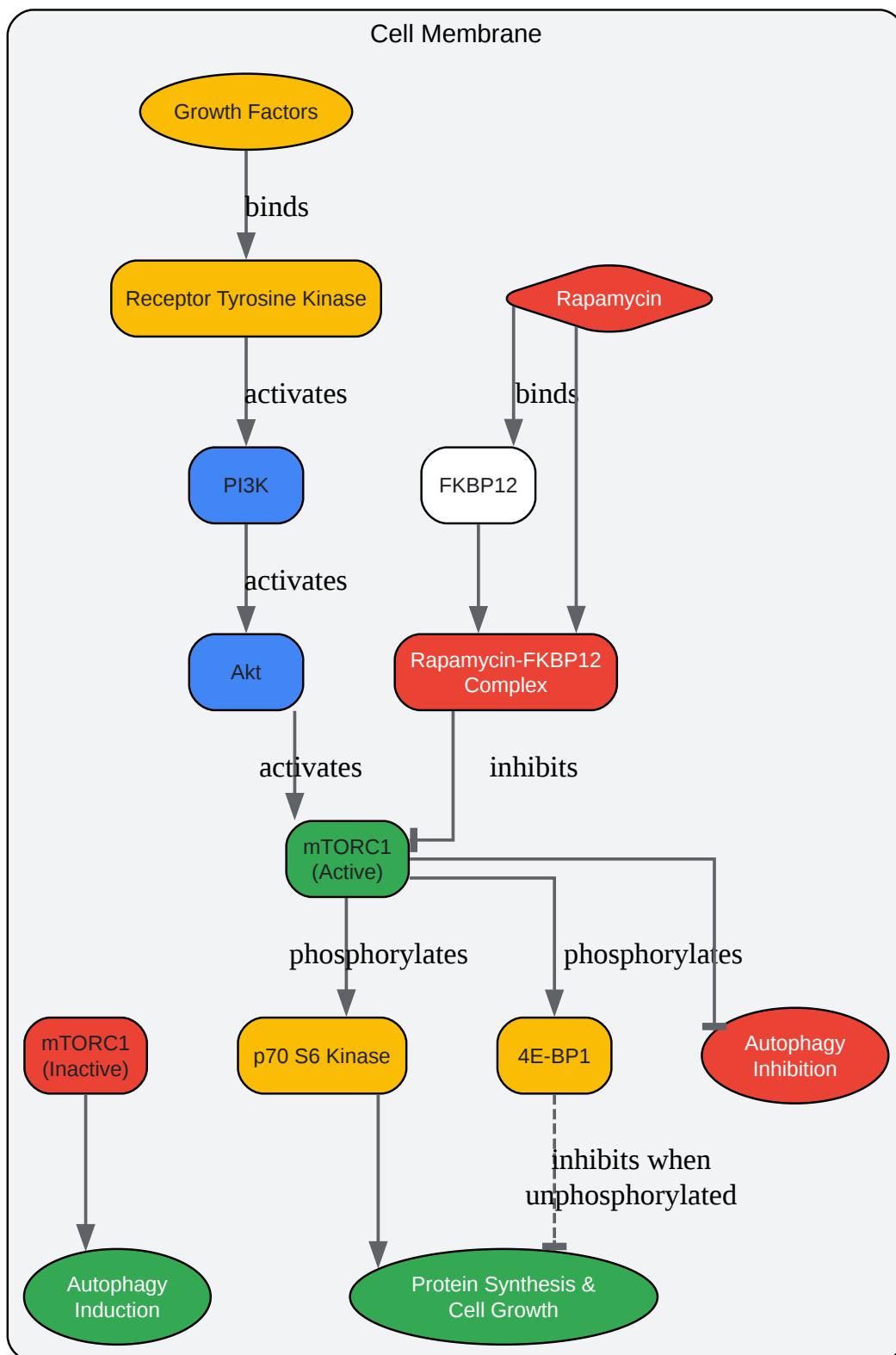
Parameter	Recommended Solvents & Conditions	Source
Recommended Solvents	DMSO, Ethanol (EtOH)	[1][3]
Solubility in DMSO	≥ 100 mg/mL (~109 mM)	[1][6]
Solubility in Ethanol	≥ 50 mg/mL	[1][3][4]
Storage of Powder	-20°C, desiccated, for up to 3 years	[1][6]
Storage of Stock Solution	Aliquot and store at -20°C or -80°C. Stable for up to 3-6 months. Avoid repeated freeze-thaw cycles.	[1][3][6]

Table 3: Recommended Working Concentrations for Cell Culture Applications

Application	Cell Line Example(s)	Recommended Working Concentration	Incubation Time	Source
mTOR Inhibition (IC ₅₀)	HEK293	~0.1 nM	Not Specified	[1] [7]
General mTOR Inhibition	Various	10 - 100 nM	1 hour pretreatment	[3] [8]
Autophagy Induction	COS7, H4, Glioma cells	10 - 200 nM	Varies	[1] [7]
Cell Proliferation Inhibition	Lung Cancer Cells (95D)	10 - 20 nM	24 hours	[6]
Human Venous Malformation	Endothelial Cells	1 - 1000 ng/mL	24 - 72 hours	[9]

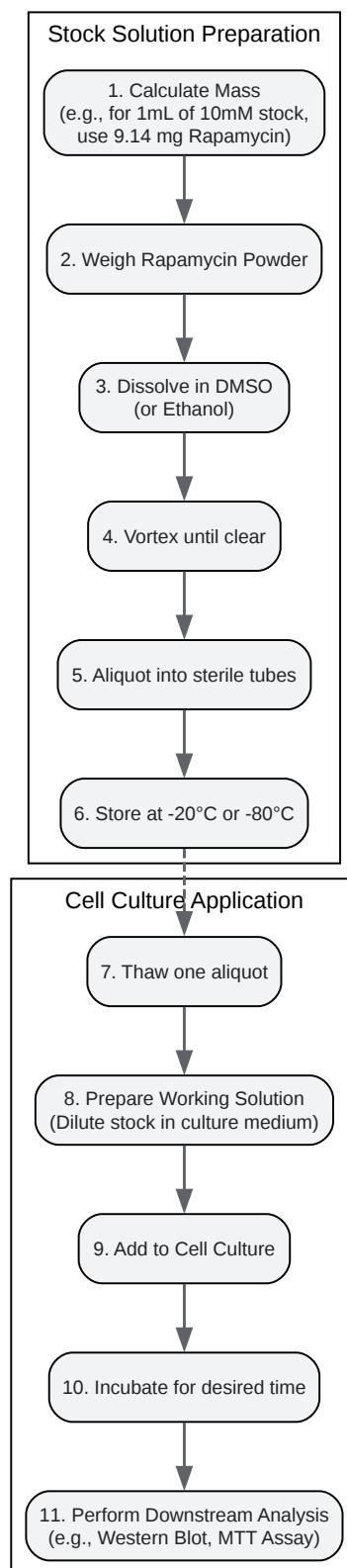
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mechanism of action of rapamycin and the general workflow for its preparation and use in cell culture experiments.



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Caption: Rapamycin/mTOR signaling pathway.



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Caption: Experimental workflow for preparing and using Rapamycin.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for preparing rapamycin stock and working solutions for cell culture experiments. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using sterile equipment to prevent contamination.

Protocol 1: Preparation of Rapamycin Stock Solution (e.g., 10 mM in DMSO)

Materials:

- Rapamycin powder (MW: 914.17 g/mol)
- High-quality, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes (e.g., 1.5 mL)
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the Required Mass: To prepare a stock solution of a specific concentration, use the molecular weight of rapamycin (914.17 g/mol).
 - Example Calculation for 1 mL of a 10 mM stock solution:
 - Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 914.17 g/mol x 1000 mg/g
 - Mass = 9.14 mg

- Weigh Rapamycin Powder: In a sterile microcentrifuge tube, carefully and accurately weigh the calculated amount of rapamycin powder (9.14 mg in this example).
- Dissolve in Solvent: Add the appropriate volume of sterile DMSO to the tube containing the rapamycin powder. For the example above, add 1 mL of DMSO.
- Ensure Complete Dissolution: Close the tube tightly and vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.[\[1\]](#)
- Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[\[1\]](#)[\[3\]](#)
- Storage: Label the aliquots clearly with the name, concentration, and date. Store the aliquots at -20°C or -80°C for long-term use.[\[1\]](#)[\[3\]](#) The stock solution is stable for at least 3 months at -20°C.[\[1\]](#)[\[3\]](#)

Protocol 2: Preparation of Rapamycin Working Solution

Materials:

- Prepared rapamycin stock solution (e.g., 10 mM)
- Pre-warmed, sterile cell culture medium appropriate for your cell line
- Sterile tubes for dilution (e.g., 15 mL conical tube)
- Pipettes and sterile filter tips

Procedure:

- Determine Final Concentration: Decide on the final working concentration of rapamycin needed for your experiment based on literature or preliminary dose-response studies (refer to Table 3).
- Thaw Stock Solution: Remove one aliquot of the rapamycin stock solution from the freezer and thaw it at room temperature.

- Perform Dilution: Directly add the appropriate volume of the stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.
 - Example Calculation for 10 mL of medium with a final 100 nM concentration:
 - Use the formula: $C_1V_1 = C_2V_2$
 - $(10 \text{ mM}) \times V_1 = (100 \text{ nM}) \times (10 \text{ mL})$
 - Convert units to be consistent (e.g., to nM and mL):
 - $(10,000,000 \text{ nM}) \times V_1 = (100 \text{ nM}) \times (10 \text{ mL})$
 - $V_1 = (100 \text{ nM} * 10 \text{ mL}) / 10,000,000 \text{ nM} = 0.0001 \text{ mL} = 0.1 \mu\text{L}$
 - Note: Pipetting such a small volume can be inaccurate. It is highly recommended to perform an intermediate dilution.
 - Intermediate Dilution (Recommended):
 - First, prepare an intermediate stock, for example, 10 μM . Dilute the 10 mM stock 1:1000 (e.g., add 1 μL of 10 mM stock to 999 μL of culture medium).
 - Then, use the 10 μM intermediate stock to prepare the final working solution.
 - Example using the 10 μM intermediate stock:
 - $(10 \mu\text{M}) \times V_1 = (100 \text{ nM}) \times (10 \text{ mL})$
 - $(10,000 \text{ nM}) \times V_1 = (100 \text{ nM}) \times (10 \text{ mL})$
 - $V_1 = (100 \text{ nM} * 10 \text{ mL}) / 10,000 \text{ nM} = 0.1 \text{ mL} = 100 \mu\text{L}$
 - Add 100 μL of the 10 μM intermediate solution to 9.9 mL of culture medium to get a final volume of 10 mL with a 100 nM rapamycin concentration.

- Mix Thoroughly: Gently mix the medium containing rapamycin by swirling or inverting the tube to ensure a homogenous solution before adding it to your cells.[\[1\]](#)
- Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the final working concentration of rapamycin.
- Control Group: Remember to prepare a vehicle control by adding the same amount of solvent (e.g., DMSO) to the culture medium as was used for the highest concentration of rapamycin treatment.

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